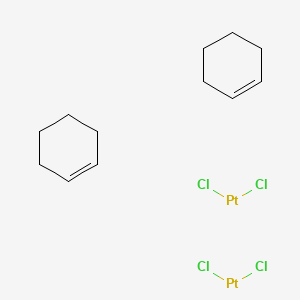

Dichlorobis[chloro(cyclohexene)platinum(II)

Description

The exact mass of the compound Cyclohexene;dichloroplatinum is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis[chloro(cyclohexene)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis[chloro(cyclohexene)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexene;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10.4ClH.2Pt/c2*1-2-4-6-5-3-1;;;;;;/h2*1-2H,3-6H2;4*1H;;/q;;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZVHCZWVCPIRD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1.C1CCC=CC1.Cl[Pt]Cl.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl4Pt2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12176-53-3, 60134-75-0 | |

| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12176-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | stereoisomer of Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 262-073-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum, stereoisomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-µ-chloro-bis[chloro(cyclohexene)platinum(II)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

An In-depth Technical Guide to the Synthesis and Characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

Executive Summary

This guide provides a comprehensive technical overview of the synthesis, purification, characterization, and applications of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], a key organometallic platinum(II)-olefin complex. Platinum-olefin complexes are foundational in organometallic chemistry, serving as versatile precursors and catalysts. This document details a reliable synthetic protocol starting from chloroplatinic acid, outlines rigorous characterization methodologies including NMR and IR spectroscopy, and discusses the compound's relevance in catalysis. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights required to work with this compound effectively.

Introduction: The Significance of Platinum-Olefin Complexes

Transition metal-olefin complexes are a cornerstone of modern chemistry, fundamentally impacting the field of catalysis. Platinum(II) complexes, in particular, have been extensively studied due to their unique bonding characteristics and reactivity.[1] The interaction between the platinum d-orbitals and the π-system of the olefin ligand facilitates a variety of important chemical transformations.

Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, is a dimeric compound where two platinum centers are bridged by chloride ligands. This stable, yet reactive, complex serves as an excellent starting material for the synthesis of other platinum compounds and as a catalyst in its own right. Its applications are notable in organic synthesis, including hydrosilylation and hydrogenation reactions, where it demonstrates significant catalytic activity.[2][3][4] Understanding its synthesis and properties is crucial for leveraging its full potential in both academic research and industrial applications.

Synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

The synthesis of this complex is typically achieved through the direct reaction of a Pt(IV) source, such as chloroplatinic acid, with cyclohexene in a suitable solvent. The reaction involves the reduction of platinum from the +4 to the +2 oxidation state, which is accompanied by the partial oxidation of the olefin.[1]

Precursor Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Chloroplatinic Acid Hydrate | H₂PtCl₆·xH₂O | ~517.9 (hexahydrate) | Platinum Source | Highly hygroscopic; handle in a dry environment. Corrosive. |

| Cyclohexene | C₆H₁₀ | 82.14 | Olefin Ligand | Flammable liquid. Use in a well-ventilated fume hood. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Corrosive. Provides an acidic medium for the reaction. |

| Ethanol | C₂H₅OH | 46.07 | Washing Solvent | Used to wash the crude product and remove impurities. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Washing Solvent | Used for final washing and drying of the product. Highly flammable. |

Detailed Experimental Protocol

This protocol is adapted from established methods for preparing platinum-olefin complexes.[1]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g (approx. 4.8 mmol) of hydrated chloroplatinic acid in 10 mL of glacial acetic acid.

-

Rationale: Glacial acetic acid is an effective solvent for chloroplatinic acid and provides the appropriate medium for the reduction of Pt(IV) to Pt(II).

-

-

Heating: Gently heat the solution to approximately 70-80°C using a water bath. Stir until the chloroplatinic acid is fully dissolved, resulting in a clear, orange-to-yellow solution.

-

Rationale: Moderate heating increases the solubility of the platinum salt and accelerates the reaction rate without causing excessive decomposition of the reagents.

-

-

Addition of Olefin: While maintaining the temperature and stirring, add 3.0 mL of cyclohexene dropwise to the warm solution over 5 minutes.

-

Rationale: The dropwise addition of cyclohexene controls the reaction rate and prevents localized overheating. An excess of the olefin ensures the complete conversion of the platinum precursor.

-

-

Reaction and Precipitation: Upon addition of cyclohexene, the color of the solution will change, and a precipitate will begin to form. Continue to stir the mixture at 70-80°C for 30-45 minutes to ensure the reaction goes to completion.

-

Rationale: The formation of the beige or yellow precipitate indicates the successful synthesis of the less soluble platinum(II)-olefin complex.

-

-

Isolation: Allow the flask to cool to room temperature, then cool it further in an ice bath for 15 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold glacial acetic acid, followed by ethanol, and finally diethyl ether.

-

Rationale: Washing with acetic acid removes any unreacted starting materials. The ethanol wash removes residual acetic acid, and the diethyl ether wash facilitates rapid drying of the final product.

-

-

Drying: Dry the resulting beige solid product under vacuum for several hours to remove all traces of solvent. The typical yield is 60-70%.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and isolation of [PtCl₂(C₆H₁₀)]₂.

Physicochemical Properties and Characterization Data

The identity and purity of the synthesized Di-μ-chlorobis[chloro(cyclohexene)platinum(II)] must be confirmed through rigorous characterization.

General Properties

| Property | Value |

| Chemical Formula | C₁₂H₂₀Cl₄Pt₂[5] |

| Molecular Weight | 720.27 g/mol |

| Appearance | Beige or pale yellow solid[5] |

| Structure | Dimeric, chloride-bridged |

Molecular Structure Diagram

Caption: Molecular structure of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the coordination of the cyclohexene ligand and the overall structure of the complex.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence of ligand coordination. The signals for the olefinic protons of cyclohexene, typically found around δ 5.6 ppm in the free ligand, shift significantly upfield upon coordination to the electron-rich platinum center. These coordinated olefinic protons will also exhibit coupling to the ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance), resulting in satellite peaks flanking the main signal.

-

¹³C NMR Spectroscopy: Similar to the proton spectrum, the carbon signals for the double bond in cyclohexene will show a significant upfield shift upon coordination.

-

¹⁹⁵Pt NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the platinum nucleus.[6][7] For a Pt(II) center in a square planar environment with chloride and olefin ligands, a characteristic chemical shift is expected. For related Pt(II)-diene complexes, these shifts are often observed in the range of -2000 to -3000 ppm.[8]

-

Infrared (IR) Spectroscopy: Coordination of the cyclohexene to the platinum center weakens the C=C double bond. This results in a decrease in the C=C stretching frequency in the IR spectrum from ~1650 cm⁻¹ in free cyclohexene to ~1500 cm⁻¹ in the complex. Additionally, Pt-Cl stretching frequencies can be observed in the far-IR region (typically below 400 cm⁻¹).

Expected Characterization Data Summary

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Olefinic Protons (C=C-H) | Shift upfield to δ 4.5-5.5 ppm with ¹⁹⁵Pt satellites. | Shielding effect from Pt d-orbital back-bonding. |

| ¹³C NMR | Olefinic Carbons (C=C) | Shift upfield compared to free cyclohexene. | Shielding effect from metal coordination. |

| IR Spec. | C=C Stretch | Lower frequency (~1500 cm⁻¹) vs. free ligand (~1650 cm⁻¹). | Weakening of the C=C bond upon π-coordination. |

| Elem. Analysis | %C, %H | Should match calculated values for C₁₂H₂₀Cl₄Pt₂. | Confirms elemental composition and purity. |

Applications in Catalysis

Di-μ-chlorobis[chloro(cyclohexene)platinum(II)] is a valuable pre-catalyst for a range of organic transformations. Platinum catalysts are widely utilized for their high activity and selectivity in reactions such as hydrogenation, hydrosilylation, and cycloadditions.[3][4]

-

Hydrosilylation: This complex can catalyze the addition of Si-H bonds across unsaturated C-C bonds, a crucial process in the silicone industry and for the synthesis of organosilicon compounds.[9]

-

Hydrogenation: Platinum catalysts are highly effective for the asymmetric hydrogenation of various functional groups, which is a key method for producing chiral compounds in the pharmaceutical industry.[3]

-

Precursor Synthesis: The cyclohexene ligand is relatively labile and can be easily displaced by other ligands, making this complex an excellent starting material for synthesizing a wide array of other platinum(II) compounds.

Safety and Handling

-

Platinum Compounds: Platinum compounds are sensitizers and can cause allergic reactions upon skin contact or inhalation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Glacial acetic acid is corrosive, while cyclohexene and diethyl ether are highly flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for heavy metal and organic solvent waste.

References

- RSC Publishing. (n.d.). New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions.

- ResearchGate. (2006). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species.

- ACS Publications. (1971). Preparation and structure of chloro(L-prolinato)(olefin)platinum(II) complexes. Inorganic Chemistry.

- ACS Publications. (n.d.). The Preparation and Properties of Some Aryl and Alkyl Platinum(II)-Olefin Compounds. Inorganic Chemistry.

- ACS Publications. (n.d.). Synthesis of carbonyl-olefin complexes of platinum(II), PtX2(CO)(olefin), and the catalytic hydrochlorination of olefins. Organometallics.

- Cotton, F. A. (Ed.). (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. McGraw-Hill, Inc.

- Chem-Impex. (n.d.). Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)].

- PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum.

- Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II).

- Alfa Chemistry. (n.d.). Platinum Catalysts.

- Chemistry For Everyone. (2023). How Does Platinum Act As A Catalyst? [Video]. YouTube.

- Sigma-Aldrich. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II).

- Boreskov Institute of Catalysis. (1990). Platinum Catalysts for Cyclohexene Epoxidation with an Oxygen-Hydrogen Mixture. Studies in Surface Science and Catalysis.

- ACS Publications. (2018). Platinum Complexes with Chelating Acyclic Aminocarbene Ligands Work as Catalysts for Hydrosilylation of Alkynes. ACS Omega.

- ResearchGate. (2007). NMR Spectroscopy of Anticancer Platinum Drugs.

- NIH. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC.

- MDPI. (n.d.). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures.

Sources

- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 2. chemimpex.com [chemimpex.com]

- 3. alfachemic.com [alfachemic.com]

- 4. youtube.com [youtube.com]

- 5. rockchemicalsinc.com [rockchemicalsinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Crystal Structure Analysis of Dichlorobis[chloro(cyclohexene)platinum(II)]

Abstract

This technical guide provides a comprehensive examination of the crystal structure of Dichlorobis[chloro(cyclohexene)platinum(II)], [PtCl₂(C₆H₁₀)]₂. As a foundational organometallic complex, its structural elucidation via single-crystal X-ray diffraction offers critical insights into the nature of platinum-olefin bonding and informs its application as a synthetic precursor. This document details the synthesis and crystallization, the experimental workflow for structure determination, and a thorough analysis of the resulting molecular and supramolecular architecture. The causality behind experimental choices is explained to provide a framework for researchers, scientists, and drug development professionals working with similar platinum-group metal complexes.

Introduction

Platinum(II) olefin complexes are a cornerstone of organometallic chemistry, fundamentally shaping our understanding of metal-ligand interactions since the discovery of Zeise's salt. Dichlorobis[chloro(cyclohexene)platinum(II)] is a dimeric platinum(II) complex that serves as a stable, accessible, and versatile starting material for the synthesis of a wide array of other platinum compounds, including catalysts and potential therapeutic agents.

The precise characterization of its three-dimensional structure is paramount. Single-crystal X-ray diffraction provides an unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, which collectively govern the complex's reactivity and physical properties. This guide presents a detailed protocol and analysis, grounded in established crystallographic principles, to serve as an authoritative resource for researchers in the field.

Experimental and Analytical Workflow

The journey from starting materials to a fully refined crystal structure is a multi-step process demanding precision at each stage. The workflow is designed as a self-validating system, where the quality of the outcome of each step directly impacts the success of the next.

Synthesis and Crystallization

The synthesis of the title compound is typically achieved by the direct reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with cyclohexene. The formation of high-quality single crystals is the most critical and often rate-limiting step for a successful structural analysis.

Step-by-Step Synthesis & Crystallization Protocol:

-

Reactant Preparation: A solution of K₂[PtCl₄] is prepared in a mixed solvent system, commonly ethanol and water. This solvent choice is a deliberate compromise to dissolve the inorganic salt (soluble in water) and the organic olefin (miscible with ethanol).

-

Ligand Introduction: Cyclohexene is added to the stirred solution of K₂[PtCl₄]. The reaction proceeds via the substitution of chloride ligands by the cyclohexene moiety. The stoichiometry and reaction conditions favor the formation of the stable chloro-bridged dimer.

-

Inducing Crystallization: The most reliable method for obtaining diffraction-quality crystals is through slow solvent evaporation. The reaction mixture is filtered to remove any particulate matter and the clear filtrate is left in a vial, loosely covered, in an undisturbed, vibration-free environment.

-

Crystal Harvesting: Over several days to a week, yellow, prismatic crystals of [PtCl₂(C₆H₁₀)]₂ form. A suitable crystal is carefully selected under a microscope and mounted on a goniometer head for X-ray analysis.

Causality Behind Experimental Choices:

-

Slow Evaporation: This technique ensures that the molecules have sufficient time to organize into a low-energy, highly ordered crystal lattice. Rapid precipitation would trap solvent and introduce defects, yielding an amorphous powder or poorly-diffracting microcrystals.

-

Mixed Solvents: The use of a co-solvent system ensures that both the polar platinum salt and the nonpolar olefin can coexist in the same phase, facilitating the reaction.

Experimental Workflow Diagram:

NMR and IR spectroscopy of Dichlorobis[chloro(cyclohexene)platinum(II)]

An In-depth Technical Guide to the Spectroscopic Characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

Introduction: The Significance of Platinum-Olefin Complexes

The study of platinum-olefin complexes is foundational to the field of organometallic chemistry, originating with the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O. These complexes are not merely academic curiosities; they are pivotal in understanding the nature of metal-ligand bonding and are crucial intermediates in numerous catalytic processes, including hydrogenation, hydrosilylation, and polymerization. The compound dichlorobis[chloro(cyclohexene)platinum(II)], systematically named di-μ-chloro-bis[chloro(cyclohexene)platinum(II)] and commonly formulated as [PtCl₂(cyclohexene)]₂, serves as an excellent and more stable analogue to the ethylene-containing Zeise's salt dimer for detailed structural and spectroscopic analysis.

This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of [PtCl₂(cyclohexene)]₂. It is designed for researchers, scientists, and professionals in drug development and catalysis who require a comprehensive understanding of how to leverage these techniques to elucidate the structure, bonding, and purity of such platinum complexes. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and interpret the resulting spectral data, grounding our discussion in authoritative sources.

Molecular Structure and Bonding

The compound [PtCl₂(cyclohexene)]₂ is a dimeric complex in which two platinum(II) centers are bridged by two chloride ligands. Each square-planar platinum atom is also coordinated to one terminal chloride ligand and one cyclohexene molecule. The cyclohexene binds to the platinum in a η²-fashion, where the π-electrons of the double bond are donated to an empty d-orbital of the platinum, and simultaneously, there is back-donation from a filled platinum d-orbital into the π* antibonding orbital of the olefin. This Dewar-Chatt-Duncanson model of bonding is fundamental to understanding the spectroscopic features observed.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for characterizing the structure of [PtCl₂(cyclohexene)]₂ in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹⁵Pt nuclei, we can confirm the coordination of the cyclohexene ligand, probe the electronic environment of the platinum center, and assess the purity of the sample.

¹H NMR Spectroscopy: Probing the Olefinic Protons

Theoretical Basis: In a free, uncoordinated cyclohexene molecule, the vinylic protons (the -CH=CH- group) have a characteristic chemical shift. Upon coordination to the electron-rich platinum(II) center, a significant upfield shift (to a lower ppm value) is expected. This is due to the shielding effect created by the platinum's d-electrons. Furthermore, the coordination to platinum introduces coupling between the protons and the magnetically active ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). This results in the appearance of "satellite" peaks flanking the main resonance, a definitive indicator of Pt-H proximity.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of [PtCl₂(cyclohexene)]₂ in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Chloroform-d is a common choice due to its excellent dissolving power for this complex.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Acquisition Parameters (400 MHz Example):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation and Expected Results:

The most informative signals are those of the olefinic protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features |

| Olefinic Protons (-CH=CH-) | ~4.5 - 5.5 | Multiplet | Significant upfield shift from free cyclohexene (~5.7 ppm). Exhibits satellite peaks due to coupling with ¹⁹⁵Pt. |

| Allylic Protons | ~2.0 - 2.5 | Multiplet | |

| Aliphatic Protons | ~1.2 - 1.8 | Multiplet |

The coupling constant between the olefinic protons and the ¹⁹⁵Pt nucleus, denoted as JPt-H, is typically in the range of 60-70 Hz. The presence of these satellite peaks provides unequivocal evidence of the cyclohexene ligand's coordination to the platinum center.

¹³C NMR Spectroscopy: Evidence of π-Coordination

Theoretical Basis: Similar to the protons, the olefinic carbon atoms of the cyclohexene ligand experience a significant upfield shift upon coordination to platinum. This shielding effect confirms the donation of electron density from the C=C π-bond to the metal. Coupling to the ¹⁹⁵Pt nucleus is also observed, providing further structural confirmation.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

-

Acquisition Parameters (100 MHz Example):

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 512-2048 or more, as ¹³C is less sensitive.

-

-

Data Processing: Process similarly to ¹H NMR, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Expected Results:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Key Features |

| Olefinic Carbons (-CH=CH-) | ~80 - 90 | Significant upfield shift from free cyclohexene (~127 ppm). Exhibits ¹⁹⁵Pt satellites with a JPt-C coupling constant of ~150-170 Hz. |

| Allylic & Aliphatic Carbons | ~20 - 30 | Less affected by coordination. |

The dramatic upfield shift of over 30 ppm for the olefinic carbons is a hallmark of strong π-coordination.

¹⁹⁵Pt NMR Spectroscopy: A Direct View of the Metal Center

Theoretical Basis: ¹⁹⁵Pt NMR is highly sensitive to the coordination environment and oxidation state of the platinum atom. The chemical shift of the platinum nucleus in [PtCl₂(cyclohexene)]₂ will be in a characteristic region for Pt(II) complexes with olefin and chloride ligands. It serves as an excellent tool for identifying the species in solution and detecting any potential impurities or decomposition products.

Experimental Protocol: ¹⁹⁵Pt NMR Acquisition

-

Sample and Instrument: Use a concentrated sample in a 10 mm NMR tube if available, on a spectrometer equipped with a broadband probe.

-

Acquisition Parameters (86 MHz Example):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: A wide spectral width is often necessary (e.g., 500-1000 ppm).

-

Reference: An external reference standard, such as K₂PtCl₄ in D₂O, is used. The chemical shift is reported relative to Na₂PtCl₆ (δ = 0 ppm).

-

Relaxation Delay: A short relaxation delay (e.g., 0.5-1 s) is often sufficient.

-

-

Data Processing: Standard processing is applied.

Data Interpretation and Expected Results:

For a square-planar Pt(II) center with two bridging chlorides, a terminal chloride, and an olefin ligand, the ¹⁹⁵Pt chemical shift is expected to be in the range of -2800 to -3200 ppm . The precise value can be influenced by the solvent and concentration. A single, sharp resonance in this region is indicative of a pure, single species in solution.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method for confirming the key functional groups and bonding features within the [PtCl₂(cyclohexene)]₂ complex, particularly in the solid state. The two most diagnostic regions are the C=C stretching frequency of the coordinated olefin and the Pt-Cl stretching frequencies.

Theoretical Basis:

-

ν(C=C) Stretch: The C=C double bond in free cyclohexene has a characteristic stretching frequency. Upon coordination to platinum, the back-donation of electron density from the metal into the π* antibonding orbital of the olefin weakens the C=C bond. This weakening results in a decrease in the vibrational frequency (a shift to lower wavenumbers) of the C=C stretch.

-

ν(Pt-Cl) Stretch: The complex contains two types of chloride ligands: terminal and bridging. Bridging Pt-Cl bonds are generally weaker and longer than terminal Pt-Cl bonds. Consequently, they vibrate at a lower frequency. The IR spectrum is expected to show distinct bands for both types of Pt-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid [PtCl₂(cyclohexene)]₂ powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Data Interpretation and Expected Results:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |

| ν(C=C) of Coordinated Cyclohexene | ~1500 - 1525 | A significant shift to lower energy from free cyclohexene (~1650 cm⁻¹). This ~130-150 cm⁻¹ decrease is direct evidence of the weakening of the C=C bond due to platinum coordination. |

| ν(Pt-Cl) Terminal | ~330 - 350 | Strong absorption characteristic of terminal Pt-Cl bonds. |

| ν(Pt-Cl) Bridging | ~280 - 300 and ~240-260 | Two distinct bands are often observed for the bridging chlorides, corresponding to symmetric and asymmetric stretches. These are found at lower frequencies than the terminal stretches. |

Workflow and Data Integration

The characterization of [PtCl₂(cyclohexene)]₂ is a multi-step process where each spectroscopic technique provides complementary information. The workflow below illustrates how data from NMR and IR are integrated to build a complete structural picture.

Caption: Integrated workflow for the spectroscopic characterization of [PtCl₂(cyclohexene)]₂.

Conclusion

The combined application of NMR (¹H, ¹³C, ¹⁹⁵Pt) and IR spectroscopy provides a powerful and definitive framework for the characterization of dichlorobis[chloro(cyclohexene)platinum(II)]. The upfield shifts and Pt-H/Pt-C coupling in NMR spectra confirm the coordination of the cyclohexene ligand in solution, while the significant decrease in the C=C stretching frequency in the IR spectrum provides solid-state evidence of the platinum-olefin bond. Furthermore, the distinct Pt-Cl stretching frequencies in the IR and the characteristic chemical shift in the ¹⁹⁵Pt NMR spectrum corroborate the dimeric, chloride-bridged structure. This comprehensive spectroscopic analysis is essential for verifying the synthesis, assessing the purity, and understanding the fundamental bonding properties of this important organometallic complex.

References

-

Hofmann, P., & Matt, P. (1987). Synthesis and Spectroscopic Characterization of Olefin Platinum Complexes. Journal of Organometallic Chemistry, 329(1), 139-152. [Link]

A Technical Guide to the Solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Platinum(II) Complex

Dichlorobis[chloro(cyclohexene)platinum(II)], a coordination compound of significant interest, holds considerable promise in catalysis and as a precursor for the synthesis of novel therapeutic agents. Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility paramount for its effective application. This guide provides a comprehensive overview of the solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] in common organic solvents, offering both a theoretical framework and practical methodologies for researchers, scientists, and professionals in drug development. While quantitative solubility data for this specific complex is not extensively documented in public literature, this guide synthesizes available information on analogous compounds and provides a robust framework for its empirical determination.

The compound is a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene molecules. This structure imparts specific physicochemical properties that govern its interaction with various solvent environments. It is cataloged under CAS numbers 12176-53-3 and 60134-75-0, and it is imperative for researchers to be aware of both identifiers when sourcing information and materials.[1][2][3][4]

Physicochemical Properties

A foundational understanding of the key physicochemical properties of Dichlorobis[chloro(cyclohexene)platinum(II)] is essential before delving into its solubility characteristics. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀Cl₄Pt₂ | [5] |

| Molecular Weight | 696.26 g/mol | [6] |

| Appearance | Beige solid/powder | [5] |

| Structure | Dimeric platinum(II) complex with bridging chlorides | |

| CAS Numbers | 12176-53-3, 60134-75-0 | [1][2][3][4] |

| Water Solubility | Generally considered insoluble/poorly soluble | [7] |

Solubility Profile in Common Organic Solvents: A Qualitative Analysis

Based on the behavior of analogous platinum(II)-olefin and other coordination complexes, a qualitative solubility profile for Dichlorobis[chloro(cyclohexene)platinum(II)] can be inferred. The principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[8] The polarity of both the solvent and the solute is a primary determinant of solubility.

Polar Aprotic Solvents

This class of solvents, which includes dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile, is generally effective at dissolving polar compounds. Many platinum(II) complexes exhibit good solubility in these solvents.[9]

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar solvents capable of coordinating with metal centers, which can enhance the solubility of coordination complexes. It is anticipated that Dichlorobis[chloro(cyclohexene)platinum(II)] will exhibit moderate to good solubility in DMSO and DMF.[9][10]

-

Acetone and Acetonitrile: While less polar than DMSO and DMF, these solvents can still dissolve a range of polar organometallic compounds. The solubility of the target compound in acetone and acetonitrile is expected to be moderate.[11]

Chlorinated Solvents

Chlorinated solvents such as dichloromethane (DCM) and chloroform are effective at dissolving a wide array of organic and organometallic compounds due to their moderate polarity and ability to engage in van der Waals interactions.

-

Dichloromethane (DCM) and Chloroform: Many platinum(II) complexes are soluble in DCM and chloroform.[11] It is highly probable that Dichlorobis[chloro(cyclohexene)platinum(II)] is soluble in these solvents, making them suitable for reactions and chromatographic purification.

Ethers

Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are less polar than the aforementioned solvents.

-

Tetrahydrofuran (THF): THF is a moderately polar solvent and is often used in organometallic synthesis. It is likely to be a suitable solvent for Dichlorobis[chloro(cyclohexene)platinum(II)].[9]

-

Diethyl Ether: Being significantly less polar, diethyl ether is expected to be a poorer solvent for this complex. It may be useful as an anti-solvent for precipitation or crystallization.

Nonpolar Solvents

Nonpolar solvents such as hexanes, heptane, and toluene are generally poor solvents for polar coordination complexes.

-

Hexanes and Heptane: These aliphatic hydrocarbons are unlikely to dissolve significant amounts of the platinum complex. They are often used for washing precipitates to remove nonpolar impurities.

-

Toluene: As an aromatic hydrocarbon, toluene has slightly more solvating power for certain organometallic compounds than aliphatic hydrocarbons. However, the solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] in toluene is expected to be low.

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise, quantitative solubility data, the following detailed experimental protocols for both qualitative and quantitative analysis are provided.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in a range of solvents.

Materials:

-

Dichlorobis[chloro(cyclohexene)platinum(II)]

-

A selection of organic solvents (e.g., DMSO, DMF, DCM, THF, acetone, acetonitrile, toluene, hexanes)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 2-5 mg of Dichlorobis[chloro(cyclohexene)platinum(II)] to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Record the observations for each solvent.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

Dichlorobis[chloro(cyclohexene)platinum(II)]

-

Chosen organic solvent

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of Dichlorobis[chloro(cyclohexene)platinum(II)] to a scintillation vial to ensure a saturated solution.

-

Pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Allow the vial to stand undisturbed at the same temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a syringe fitted with a 0.22 µm filter to remove any suspended particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporation dish with the dried residue.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of aliquot (L))

Factors Influencing Solubility

The solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] is governed by a complex interplay of factors related to its molecular structure and the properties of the solvent.

-

Molecular Structure: The presence of both nonpolar (cyclohexene) and polar (Pt-Cl bonds) components in the molecule results in a moderate overall polarity. The dimeric structure with bridging chlorides can also influence crystal lattice energy, which must be overcome for dissolution to occur.

-

Solvent Polarity: As discussed, solvents with a polarity that matches that of the complex will be most effective at dissolving it. Highly polar solvents can coordinate to the platinum center, potentially breaking the chloride bridges and facilitating dissolution.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat favors the dissolution process according to Le Chatelier's principle.

-

Presence of Other Solutes: The presence of other species in the solution, such as coordinating ligands, can significantly alter the solubility by forming new, more soluble complexes.

Conclusion and Future Outlook

The provided experimental protocols offer a clear pathway for researchers to generate the specific solubility data required for their applications. Such data is critical for optimizing reaction conditions, developing purification strategies, and formulating this versatile platinum complex for its potential use in catalysis and as a precursor in drug development. Future work in this area should focus on the systematic measurement and publication of these solubility values to create a comprehensive and publicly accessible database for the scientific community.

References

-

Chemsrc. (2024). CAS#:12176-53-3 | Dichlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

-

American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

-

Kovalenko, K. et al. (2025). Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives. Molecules, 30(11), 2435. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). Heraeus Ltd. - On Lok Tsuen, Hong Kong. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:12176-53-3 | Dichlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

-

American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

-

American Elements. (n.d.). Search Results. Retrieved from [Link]

-

Cotton, F. A. (Ed.). (1972). Inorganic Syntheses, Volume XIII. McGraw-Hill, Inc. Retrieved from [Link]

-

Wiśniewska, J. et al. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. Molecules, 25(23), 5627. Retrieved from [Link]

-

Wiśniewska, J. et al. (2021). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. Molecules, 26(11), 3328. Retrieved from [Link]

-

Al-Fatlawi, A. A. et al. (2023). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. ACS Omega, 8(43), 40869–40881. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. Retrieved from [Link]

-

ResearchGate. (2018). Platinum Complexes Suitable as Precursors for Synthesis in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (2016). Solubilities of metal-organic compounds?. Retrieved from [Link]

-

Howard, W. A. (2015). Cytotoxicities of Novel Organoplatinum(IV) by 2015 of the Requirements Master of Science Chemistry. Retrieved from [Link]

-

Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]

-

Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

-

Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. Retrieved from [Link]

-

Solubility of Things. (n.d.). Qualitative and quantitative analysis techniques. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Cankaya University. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ascorbic-acid | C6H8O6 | CID 155903693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:12176-53-3 | Dichlorobis[chloro(cyclohexene)platinum(II) | Chemsrc [chemsrc.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. Inorganics | Special Issue : Organoplatinum Complexes [mdpi.com]

- 9. Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electronic Properties of Platinum-Olefin Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-olefin complexes represent a cornerstone of organometallic chemistry, with a rich history dating back to the synthesis of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in 1827.[1][2] This class of compounds, where an olefin is directly bonded to a platinum center, has proven to be not only of fundamental theoretical interest but also of immense practical importance. Their unique electronic structures and bonding characteristics are pivotal to their roles in homogeneous catalysis, organic synthesis, and, notably, in the realm of medicinal chemistry as anticancer agents.[2][3][4]

This guide provides a comprehensive exploration of the electronic properties of platinum-olefin complexes. We will delve into the seminal Dewar-Chatt-Duncanson model that elegantly describes the metal-ligand bond, explore the sophisticated experimental and computational techniques used to probe these properties, and discuss how the electronic structure dictates the reactivity and applications of these fascinating molecules. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with a robust understanding of these complexes, fostering innovation in catalyst design and the development of novel platinum-based therapeutics.

The Heart of the Matter: The Dewar-Chatt-Duncanson Bonding Model

The nature of the bond between a platinum atom and an olefin ligand is elegantly described by the Dewar-Chatt-Duncanson (DCD) model.[5][6] This model, a foundational concept in organometallic chemistry, describes the interaction as a synergistic combination of two key components: σ-donation and π-backdonation.

1. σ-Donation (Ligand to Metal): The filled π-bonding orbital of the olefin overlaps with a vacant hybrid orbital on the platinum center, donating electron density to the metal.[5][6] This interaction forms a sigma (σ) bond.

2. π-Backdonation (Metal to Ligand): Concurrently, a filled d-orbital on the platinum atom overlaps with the empty π* antibonding orbital of the olefin.[5][6] This back-donation of electron density from the metal to the ligand strengthens the metal-olefin bond but weakens the carbon-carbon double bond within the olefin.

This dual bonding mechanism has profound consequences for the electronic and geometric structure of the complex:

-

Lengthening of the C=C Bond: The population of the olefin's π* antibonding orbital through backdonation leads to a decrease in the C=C bond order and a corresponding increase in the bond length compared to the free olefin.[2][6] For instance, in Zeise's salt, the C-C bond length is elongated to 1.375 Å from 1.337 Å in free ethylene.[7]

-

Rehybridization of Carbon Atoms: The carbon atoms of the coordinated olefin undergo a degree of rehybridization from sp² towards sp³, causing the substituents on the carbons to bend away from the platinum center.[6]

-

Lowering of the C=C Stretching Frequency: The weakening of the C=C bond is experimentally observable as a decrease in its vibrational stretching frequency in the infrared (IR) spectrum.[2]

The interplay between σ-donation and π-backdonation is a delicate balance, influenced by factors such as the electron-donating or -withdrawing nature of other ligands on the platinum center and the substituents on the olefin itself. This balance ultimately dictates the stability, reactivity, and catalytic activity of the complex.

Visualizing the Dewar-Chatt-Duncanson Model

The following diagram illustrates the orbital interactions central to the DCD model.

Caption: Dewar-Chatt-Duncanson model of platinum-olefin bonding.

Experimental Probes of Electronic Structure

A suite of spectroscopic and analytical techniques is employed to experimentally characterize the electronic properties of platinum-olefin complexes. Each method provides unique insights into the bonding and structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in platinum-olefin complexes. Key nuclei for observation include ¹H, ¹³C, and ¹⁹⁵Pt.

-

¹H and ¹³C NMR: Coordination of an olefin to a platinum center typically results in an upfield shift (lower chemical shift) of the olefinic proton and carbon signals compared to the free ligand. This shielding is a direct consequence of the increased electron density on the olefin due to π-backdonation. The magnitude of this shift can provide a qualitative measure of the extent of back-donation.[8]

-

¹⁹⁵Pt NMR: The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the electronic environment around the platinum atom. Changes in the ligands, including the coordinated olefin, will induce significant shifts in the ¹⁹⁵Pt resonance, providing valuable information about the coordination sphere.

Infrared (IR) Spectroscopy

As mentioned previously, IR spectroscopy is instrumental in observing the effect of coordination on the olefin's C=C bond. The weakening of this bond due to π-backdonation results in a decrease in the C=C stretching frequency (ν(C=C)) compared to the free olefin. This shift is a direct and quantifiable measure of the extent of back-donation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. Platinum-olefin complexes often exhibit charge-transfer bands, which correspond to the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand-based orbital to a metal-based orbital (LMCT).[9][10] The energy and intensity of these bands are sensitive to the electronic properties of both the metal and the ligands.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for these complexes in the solid state. It allows for the precise determination of bond lengths and angles, providing direct evidence for the structural changes predicted by the DCD model, such as the elongation of the C=C bond and the pyramidalization of the olefin carbons.[1][11]

Experimental Workflow for Characterization

The following workflow outlines a typical experimental approach for the synthesis and characterization of a new platinum-olefin complex.

Caption: Experimental workflow for platinum-olefin complex characterization.

Computational Approaches to Understanding Electronic Properties

In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to examine the electronic structure and bonding of platinum-olefin complexes. Density Functional Theory (DFT) is a particularly valuable tool in this regard.[12][13]

Key Computational Analyses

-

Geometry Optimization: DFT calculations can accurately predict the equilibrium geometries of platinum-olefin complexes, allowing for comparison with experimental data from X-ray crystallography. This can be used to validate the chosen computational method.[13]

-

Vibrational Frequency Calculations: The calculation of vibrational frequencies allows for the prediction of IR spectra. The calculated shift in the C=C stretching frequency upon coordination can be directly compared with experimental IR data.

-

Molecular Orbital (MO) Analysis: MO analysis provides a visual and quantitative description of the orbitals involved in bonding. This allows for a direct examination of the σ-donation and π-backdonation interactions predicted by the DCD model.

-

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy between the platinum and olefin fragments into distinct components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This provides a quantitative measure of the relative contributions of σ-donation and π-backdonation to the overall bond strength.[12]

A Synergistic Approach

The most comprehensive understanding of the electronic properties of platinum-olefin complexes is achieved through a synergistic approach that combines experimental and computational methods. Experimental data provides the real-world validation for the theoretical models, while computational studies offer a deeper, more detailed picture of the electronic interactions at play.

Ligand Effects on Electronic Properties

The electronic properties of the platinum center, and consequently the nature of the platinum-olefin bond, are highly tunable through the judicious choice of ancillary ligands.

-

Electron-Donating Ligands: Ligands that are strong σ-donors and/or weak π-acceptors increase the electron density on the platinum center. This enhanced electron density leads to stronger π-backdonation to the olefin, resulting in a weaker C=C bond and a stronger platinum-olefin bond.

-

Electron-Withdrawing Ligands: Conversely, ligands that are strong π-acceptors decrease the electron density on the platinum, reducing its ability to back-donate to the olefin. This results in weaker π-backdonation, a stronger C=C bond (closer to that of the free olefin), and a weaker platinum-olefin bond.

The ability to modulate the electronic properties of the platinum center through ligand design is a key principle in the development of platinum-based catalysts with tailored reactivity and selectivity.[14][15]

Applications in Drug Development: The Case of Cisplatin

While cisplatin (cis-diamminedichloroplatinum(II)) itself is not an olefin complex, its mechanism of action provides a compelling example of how the electronic properties of platinum complexes are central to their biological activity. Cisplatin exerts its anticancer effects by forming covalent bonds with the nitrogen atoms of purine bases in DNA, primarily at the N7 position of guanine.[16][17] This interaction leads to the formation of DNA adducts, most commonly 1,2-intrastrand crosslinks, which kink the DNA helix.[16][18] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.[17][18]

The reactivity of cisplatin is governed by the lability of its chloride ligands. In the low-chloride environment inside a cell, the chloride ligands are displaced by water molecules in a process called aquation.[19] The resulting aquated species is a highly reactive electrophile that readily attacks the nucleophilic sites on DNA.

The study of platinum-olefin complexes has provided fundamental insights into the coordination chemistry of platinum, which has been invaluable in understanding the mechanism of action of cisplatin and in the design of new platinum-based anticancer drugs with improved efficacy and reduced side effects.[20]

Cisplatin's Interaction with DNA: A Simplified Pathway

Caption: Simplified pathway of cisplatin's mechanism of action.

Summary and Future Outlook

The electronic properties of platinum-olefin complexes are a fascinating and fundamentally important area of study. The Dewar-Chatt-Duncanson model provides a robust framework for understanding the synergistic σ-donation and π-backdonation that characterize the platinum-olefin bond. A combination of advanced spectroscopic techniques and computational methods allows for a detailed elucidation of these electronic structures.

A deep understanding of these properties is not merely an academic exercise. It is the foundation upon which new and improved homogeneous catalysts are designed for a wide range of organic transformations.[21][22] Furthermore, the principles of platinum coordination chemistry, refined through the study of platinum-olefin and other complexes, continue to guide the development of the next generation of platinum-based anticancer therapeutics.

Future research in this field will undoubtedly focus on the development of more sophisticated in-situ spectroscopic techniques to study reactive intermediates in catalytic cycles, as well as the application of machine learning and artificial intelligence to accelerate the discovery of new platinum complexes with desired electronic properties and functionalities. The continued exploration of the electronic landscape of platinum-olefin complexes promises to unlock new and exciting applications in chemistry, materials science, and medicine.

References

-

PDB-101. (2021). Molecule of the Month: Cisplatin and DNA. [Link]

-

Chemistry LibreTexts. (2023). 12. Modes of Action of Cisplatin. [Link]

-

Siddik, Z. H. (2003). Cellular Responses to Cisplatin-Induced DNA Damage. Journal of Inorganic Biochemistry. [Link]

-

Shigeyoshi, S. (1970). Electronic Structure of Zeise's Salt, [PtCl3C2H4]−. Bulletin of the Chemical Society of Japan. [Link]

-

Pendyala, L., & Creaven, P. J. (1995). DNA-based drug interactions of cisplatin. Seminars in Oncology. [Link]

-

Grokipedia. Dewar–Chatt–Duncanson model. [Link]

-

Rocha, C. R., et al. (2019). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics. [Link]

-

Grokipedia. Zeise's salt. [Link]

-

Zybill, C. E. (1996). Chapter 4 Olefin Metal Complexes. In Synthetic Methods of Organometallic and Inorganic Chemistry. [Link]

-

Barone, C. R., et al. (2009). New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Dalton Transactions. [Link]

-

Dorta, R., et al. (2005). Metal Olefin Complexes: Revisiting the Dewar−Chatt−Duncanson Model and Deriving Reactivity Patterns from Carbon‐13 NMR Chemical Shift. Helvetica Chimica Acta. [Link]

-

Linh, N. T. B., et al. (2024). Platinum(II) complexes bearing the simplest olefin ligand: A new class potential for the development of anticancer drugs. Polyhedron. [Link]

-

Benedetti, M., et al. (2018). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate. [Link]

-

Ortega-Moreno, L., et al. (2015). Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies. Chemical Communications. [Link]

-

ResearchGate. Platinum olefin complexes. [Link]

-

Younker, J. M., et al. (2020). Effects of ligands on the migratory insertion of alkenes into rhodium–oxygen bonds. Chemical Science. [Link]

-

chemeurope.com. Dewar-Chatt-Duncanson model. [Link]

-

Frenking, G. (2001). The Dewar—Chatt—Duncanson Bonding Model of Transition Metal—Olefin Complexes Examined by Modern Quantum Chemical Methods. Journal of Organometallic Chemistry. [Link]

-

CHEMSOLVE.NET. (2019). What is Zeise's salt ? Discuss the structure and bonding of Zeise's salt. [Link]

-

Kistner, C. R., et al. (1964). Metal-Olefin Compounds. IV. The Preparation and Properties of Some Aryl and Alkyl Platinum(II)-Olefin Compounds. Inorganic Chemistry. [Link]

-

Scribd. Molecular Geometry of Zeise's Salt. [Link]

-

University of Bristol. (2021). Zeise's salt - Molecule of the Month. [Link]

-

Karhánek, D., et al. (2007). The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes - a theoretical study. Journal of Molecular Modeling. [Link]

-

Jurt, P., et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. [Link]

-

Chemistry LibreTexts. (2026). 9.1: Metal Alkene Complexes. [Link]

-

Diez, J., et al. (2005). Weak η2-Olefin Bonding in Palladium and Platinum Allyl Cationic Complexes Containing Chiral Monodentate Ligands with α-Phenyl Methyl Amine Side Chains. Organometallics. [Link]

-

Wang, Z., et al. (2021). Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes. Nature Communications. [Link]

-

Liu, P. (2014). Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. D-Scholarship@Pitt. [Link]

-

Clark, H. C., & Kurosawa, H. (1971). Olefin insertion into the platinum—hydrogen bond. Journal of the Chemical Society D: Chemical Communications. [Link]

-

Nelson, J. H., & Jonassen, H. B. (1972). Metal‐Olefin and ‐Acetylene Bonding in Complexes. Coordination Chemistry Reviews. [Link]

-

Ortega-Moreno, L., et al. (2015). Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies. ResearchGate. [Link]

-

ResearchGate. (a) 1H NMR spectrum, (b) UV-vis spectrum, and (c) FT-IR spectrum of the platinum complex. [Link]

-

McMillin, D. R., & Drago, R. S. (1974). Nuclear Magnetic Resonance Study of a Platinum-Ethylene Complex in a Liquid Crystal Solvent. Inorganic Chemistry. [Link]

-

McMorran, D. A. (2018). Investigating the Properties of Platinum(II) Architectures. OUR Archive. [Link]

-

ResearchGate. (a) UV-vis absorption spectra, and (b) emission spectra of the platinum(II) complexes in acetonitrile. [Link]

-

Chemistry For Everyone. (2025). How Does Platinum Act As A Catalyst?. YouTube. [Link]

-

Perras, F. A., et al. (2019). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. Chemical Science. [Link]

-

ResearchGate. Fig. 3 UV-vis spectra of Pt(IV) complexes 2a, 2b, 2c and 2d in CH 2 Cl.... [Link]

-

Krivolapov, D. B., et al. (2022). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. Molecules. [Link]

-

Shubin, A. A., et al. (2018). Platinum(II) complexes with tris(2-carboxyethyl)phosphine, X-ray structure and reactions with polar solvents and glutathione. ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Development of highly efficient platinum catalysts for hydroalkoxylation and hydroamination of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Dewar-Chatt-Duncanson_model [chemeurope.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 13. Assessment of DFT methods for geometry optimization of platinum-containing complexes | CHESS [chess.cornell.edu]

- 14. Effects of ligands on the migratory insertion of alkenes into rhodium–oxygen bonds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04402D [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDB-101: Molecule of the Month: Cisplatin and DNA [pdb101.rcsb.org]

- 19. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]

- 20. researchgate.net [researchgate.net]

- 21. Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and History of Platinum-Cyclohexene Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of platinum-cyclohexene complexes. It traces the historical lineage from the seminal discovery of Zeise's salt, the first organometallic compound containing a metal-olefin bond, to the development and study of complexes featuring the cyclohexene ligand.[1][2] This document details the fundamental principles of platinum-olefin bonding as described by the Dewar-Chatt-Duncanson model, provides validated experimental protocols for the synthesis of key platinum-cyclohexene precursors, and presents their characterization data. Furthermore, it explores the significance of these complexes as versatile intermediates in catalysis and their emerging potential in the field of medicinal chemistry, offering a valuable resource for professionals engaged in inorganic synthesis and drug development.

Introduction: A Historical Prelude – Zeise's Salt and the Birth of Olefin Complexes

The journey into platinum-olefin complexes begins in the early 19th century with the pioneering work of the Danish chemist William Christopher Zeise. In 1827, while studying the reaction of platinum(IV) chloride with boiling ethanol, Zeise isolated pale yellow crystals of a compound with the formula K[PtCl₃(C₂H₄)]·H₂O.[1][2] This substance, now universally known as Zeise's salt, was the first organometallic compound to be synthesized and characterized, marking a foundational moment in chemistry.[1]

Initially, Zeise's assertion that the complex contained an ethylene (C₂H₄) molecule was met with skepticism from contemporaries like Jöns Jacob Berzelius.[1] The true nature of its structure remained a puzzle for over a century until conclusively resolved by X-ray crystallography in 1969.[1][3] The analysis revealed a square-planar platinum(II) center coordinated to three chloride ions and, remarkably, an ethylene ligand bound in a side-on (η²) fashion through its π-electron system.[1][3] This discovery was pivotal, establishing the field of transition metal alkene chemistry and setting the stage for the exploration of complexes with other cyclic and acyclic olefins, including cyclohexene.

The Bonding Paradigm: The Dewar-Chatt-Duncanson Model

Understanding the stability and reactivity of platinum-cyclohexene complexes requires a firm grasp of the metal-olefin bonding model. The Dewar-Chatt-Duncanson model, developed in the 1950s, provides the accepted theoretical framework.[4][5][6] This model describes the bond as a synergistic combination of two primary interactions:

-

σ-Donation: The filled π-orbital of the cyclohexene C=C double bond donates electron density to a vacant d-orbital on the platinum atom.[1][4][6]

-

π-Backdonation: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the cyclohexene C=C bond.[1][4][6]

This dual-component bonding weakens the C=C bond in the coordinated cyclohexene, leading to a measurable elongation of the bond length and a decrease in its vibrational frequency compared to the free olefin.[4][6] This electronic interaction is also responsible for the characteristic upfield shift of the olefinic proton signals observed in the ¹H NMR spectra of these complexes. The stability of the complex is a fine balance; the olefin must be a sufficiently good σ-donor and π-acceptor, while the metal must have appropriate orbitals to participate in both forward and back-donation.

Caption: Dewar-Chatt-Duncanson model for Pt-cyclohexene bonding.

The Advent and Synthesis of Platinum-Cyclohexene Complexes

Following the structural elucidation of Zeise's salt, interest grew in preparing analogous complexes with other olefins. Cyclohexene, a readily available and conformationally interesting cyclic alkene, became a logical candidate. These complexes are not just academic curiosities; they serve as crucial starting materials and catalysts for a variety of organic transformations, including hydrosilylation and cyclization reactions.[7][8][9]

A cornerstone precursor in this area is the dimeric species, di-μ-chlorobis[chloro(cyclohexene)platinum(II)], often denoted as [[Pt(c-C₆H₁₀)Cl₂]₂]. This air-stable, yellow-orange solid is valued for its utility as a soluble source of Pt(II) that can readily undergo ligand substitution reactions, making it a versatile entry point for the synthesis of more elaborate platinum compounds.[10]

Experimental Protocol: Synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

This protocol describes a reliable method for the synthesis of the platinum-cyclohexene dimer, adapted from established literature procedures. The rationale behind this synthesis is the direct reaction of a soluble platinum(II) salt with an excess of the olefin ligand in a suitable solvent system.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Cyclohexene (c-C₆H₁₀), freshly distilled

-

Ethanol (95%)

-

Deionized Water

-

Glacial Acetic Acid (optional, as catalyst)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Fritted glass filter funnel

-

Vacuum filtration apparatus

Procedure:

-

Dissolution of Platinum Salt: In a round-bottom flask equipped with a magnetic stir bar, dissolve K₂PtCl₄ in a minimal amount of deionized water (e.g., 1.0 g in 10 mL). Gentle warming may be applied to facilitate dissolution.

-

Causality: K₂PtCl₄ is the most common and cost-effective starting material for Pt(II) chemistry. Water is used for its initial dissolution.

-

-

Addition of Co-solvent and Ligand: To the aqueous solution, add 95% ethanol (e.g., 25 mL). This creates a homogeneous reaction medium for both the inorganic salt and the organic olefin. Add a significant excess of freshly distilled cyclohexene (e.g., 5-10 molar equivalents).

-

Causality: Ethanol serves as a co-solvent to ensure miscibility. A large excess of cyclohexene is used to drive the equilibrium towards the formation of the olefin complex, displacing chloride ligands from the platinum coordination sphere.

-

-

Reaction Conditions: Gently reflux the reaction mixture with vigorous stirring for 4-6 hours. The color of the solution will typically change from a deep red-brown to a yellow-orange suspension as the product precipitates. A few drops of glacial acetic acid can be added to catalyze the reaction, though it is often successful without.

-

Causality: Heating provides the necessary activation energy for the ligand exchange reaction. The precipitation of the product, which is insoluble in the aqueous ethanol mixture, also helps to drive the reaction to completion according to Le Châtelier's principle.

-

-

Isolation and Purification: Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize precipitation. Collect the yellow-orange solid product by vacuum filtration using a fritted glass funnel.

-

Washing: Wash the collected solid sequentially with small portions of cold water, then cold ethanol, and finally with diethyl ether or hexanes to remove unreacted starting materials and organic byproducts.

-

Causality: The washing sequence is critical. Water removes any remaining inorganic salts (like KCl), ethanol removes residual K₂PtCl₄ and other soluble impurities, and a non-polar solvent like ether removes excess cyclohexene.

-

-

Drying: Dry the product under vacuum to yield the final [[Pt(c-C₆H₁₀)Cl₂]₂] complex as a stable, yellow-orange powder.

Caption: Workflow for the synthesis of the Pt-cyclohexene dimer.

Structural Elucidation and Characterization

The identity and purity of platinum-cyclohexene complexes are confirmed using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative. The coordination of cyclohexene to the platinum center results in a characteristic upfield shift of the signals for the vinylic protons (C=C-H) compared to free cyclohexene, a direct consequence of the π-backdonation into the π* orbital. ¹⁹⁵Pt NMR, where applicable, provides direct information about the platinum coordination environment.

-

Infrared (IR) Spectroscopy: The weakening of the C=C bond upon coordination is observed as a decrease in the C=C stretching frequency (ν_C=C) in the IR spectrum, typically by 100-150 cm⁻¹ relative to the free ligand.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, revealing precise bond lengths and angles.[11][12] For complexes like [[Pt(c-C₆H₁₀)Cl₂]₂], it confirms the dimeric, chloride-bridged structure with each platinum atom in a square-planar geometry and the cyclohexene ligand bound η².